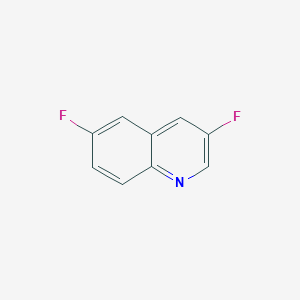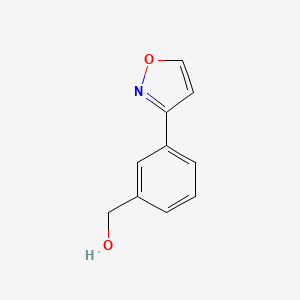
(3-(Isoxazol-3-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Isoxazol-3-yl)phenyl)methanol: is a chemical compound that features a phenyl group attached to an isoxazole ring, with a hydroxymethyl group at the 3-position of the phenyl ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes, forming the isoxazole ring . The phenyl group can be introduced via a Friedel-Crafts acylation reaction, and the hydroxymethyl group can be added through a reduction reaction using reagents such as sodium borohydride.
Industrial Production Methods: Industrial production methods for (3-(Isoxazol-3-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as copper(I) or ruthenium(II) may be used to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Isoxazol-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoxazole ring can be reduced to form an isoxazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: (3-(Isoxazol-3-yl)phenyl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-(Isoxazol-3-yl)phenyl)methanol is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are being studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the materials science field, this compound can be used in the development of polymers and other advanced materials due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of (3-(Isoxazol-3-yl)phenyl)methanol in biological systems involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing binding affinity . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(4-Chlorophenyl)isoxazol-5-yl)methanol
Comparison: (3-(Isoxazol-3-yl)phenyl)methanol is unique due to the position of the hydroxymethyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness can lead to different reactivity and biological activity compared to other isoxazole derivatives .
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
[3-(1,2-oxazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-6,12H,7H2 |
InChI-Schlüssel |
QCBURMDDFPRGQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NOC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



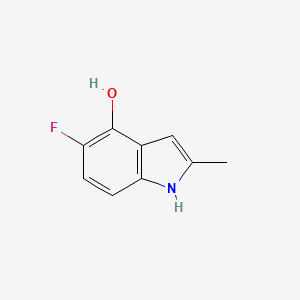
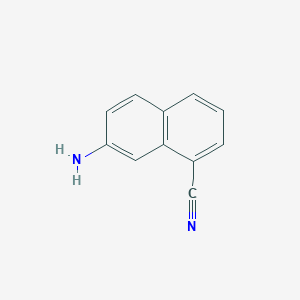
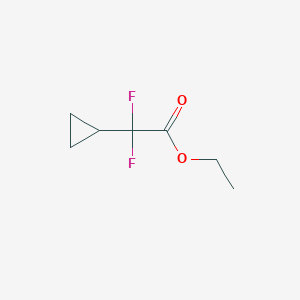


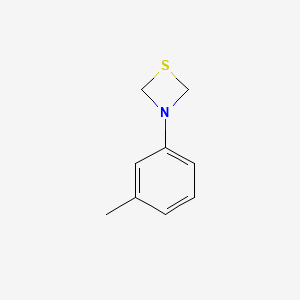


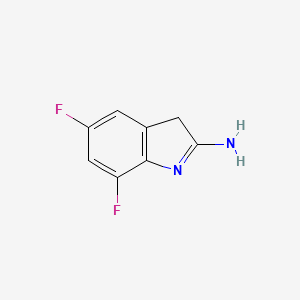
![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
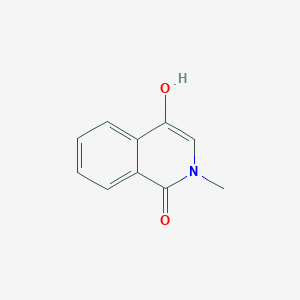
![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)
